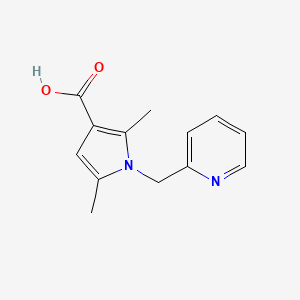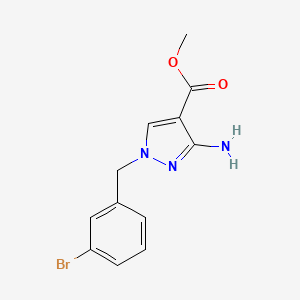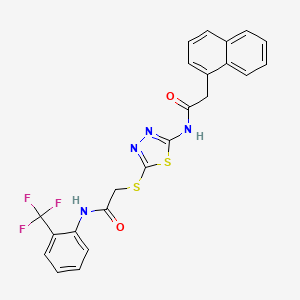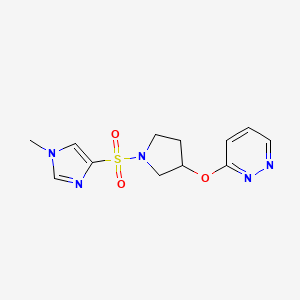![molecular formula C14H16N2O4 B2943576 5-[(2-Methylpropan-2-yl)oxycarbonylamino]-1H-indole-6-carboxylic acid CAS No. 2287313-28-2](/img/structure/B2943576.png)
5-[(2-Methylpropan-2-yl)oxycarbonylamino]-1H-indole-6-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(2-Methylpropan-2-yl)oxycarbonylamino]-1H-indole-6-carboxylic acid, also known as MI6, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MI6 is a derivative of indole, a heterocyclic organic compound that has been found in many natural products, including tryptophan, a common amino acid found in proteins. The synthesis of MI6 involves several steps, and it has been found to have unique biochemical and physiological effects that make it a promising candidate for scientific research.
作用機序
The mechanism of action of 5-[(2-Methylpropan-2-yl)oxycarbonylamino]-1H-indole-6-carboxylic acid is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 5-[(2-Methylpropan-2-yl)oxycarbonylamino]-1H-indole-6-carboxylic acid has been found to inhibit the activity of matrix metalloproteinases, which are enzymes that degrade extracellular matrix proteins and play a role in cancer invasion and metastasis. 5-[(2-Methylpropan-2-yl)oxycarbonylamino]-1H-indole-6-carboxylic acid has also been found to inhibit the activity of phosphodiesterases, which are enzymes that degrade cyclic nucleotides and play a role in inflammation and smooth muscle relaxation.
Biochemical and physiological effects
5-[(2-Methylpropan-2-yl)oxycarbonylamino]-1H-indole-6-carboxylic acid has been found to have unique biochemical and physiological effects that make it a promising candidate for scientific research. 5-[(2-Methylpropan-2-yl)oxycarbonylamino]-1H-indole-6-carboxylic acid has been found to induce apoptosis, or programmed cell death, in cancer cells. 5-[(2-Methylpropan-2-yl)oxycarbonylamino]-1H-indole-6-carboxylic acid has also been found to reduce the production of reactive oxygen species, which are molecules that can damage cells and contribute to various diseases. 5-[(2-Methylpropan-2-yl)oxycarbonylamino]-1H-indole-6-carboxylic acid has also been found to inhibit the production of nitric oxide, which is a signaling molecule that plays a role in inflammation and smooth muscle relaxation.
実験室実験の利点と制限
5-[(2-Methylpropan-2-yl)oxycarbonylamino]-1H-indole-6-carboxylic acid has several advantages for lab experiments, including its high purity, stability, and solubility in common solvents. 5-[(2-Methylpropan-2-yl)oxycarbonylamino]-1H-indole-6-carboxylic acid is also relatively easy to synthesize, which makes it readily available for research purposes. However, 5-[(2-Methylpropan-2-yl)oxycarbonylamino]-1H-indole-6-carboxylic acid has some limitations for lab experiments, including its relatively low potency and selectivity for certain enzymes and signaling pathways. 5-[(2-Methylpropan-2-yl)oxycarbonylamino]-1H-indole-6-carboxylic acid also has limited bioavailability, which makes it difficult to study its effects in vivo.
将来の方向性
There are several future directions for research on 5-[(2-Methylpropan-2-yl)oxycarbonylamino]-1H-indole-6-carboxylic acid, including the development of more potent and selective analogs, the study of its effects in vivo, and the identification of its molecular targets and mechanisms of action. 5-[(2-Methylpropan-2-yl)oxycarbonylamino]-1H-indole-6-carboxylic acid could also be used as a tool for studying the role of matrix metalloproteinases and phosphodiesterases in various diseases, including cancer and inflammation. Additionally, 5-[(2-Methylpropan-2-yl)oxycarbonylamino]-1H-indole-6-carboxylic acid could be used as a starting point for the development of new drugs for these diseases.
合成法
The synthesis of 5-[(2-Methylpropan-2-yl)oxycarbonylamino]-1H-indole-6-carboxylic acid involves several steps, starting with the reaction of 5-nitroindole with tert-butyl 2-bromoacetate to form a nitroester intermediate. The nitroester intermediate is then reduced with palladium on carbon to form the corresponding aminoester. The aminoester is then treated with di-tert-butyl dicarbonate to form the tert-butyl carbamate derivative, which is then hydrolyzed with hydrochloric acid to form 5-[(2-Methylpropan-2-yl)oxycarbonylamino]-1H-indole-6-carboxylic acid.
科学的研究の応用
5-[(2-Methylpropan-2-yl)oxycarbonylamino]-1H-indole-6-carboxylic acid has been found to have potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and pharmacology. 5-[(2-Methylpropan-2-yl)oxycarbonylamino]-1H-indole-6-carboxylic acid has been shown to have anticancer properties, and it has been found to inhibit the growth of cancer cells in vitro. 5-[(2-Methylpropan-2-yl)oxycarbonylamino]-1H-indole-6-carboxylic acid has also been found to have anti-inflammatory properties, and it has been shown to reduce the production of pro-inflammatory cytokines in vitro.
特性
IUPAC Name |
5-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-indole-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-14(2,3)20-13(19)16-11-6-8-4-5-15-10(8)7-9(11)12(17)18/h4-7,15H,1-3H3,(H,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEJHXMMVZRESJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C2C(=C1)C=CN2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-{[(tert-butoxy)carbonyl]amino}-1H-indole-6-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1-ethyl-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride](/img/no-structure.png)



![2-((3-allyl-5-(5-methylfuran-2-yl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-chloro-3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2943503.png)

![1-[4-(3,4-Dimethoxyphenyl)-6-sulfanyl-1,3,5-triazin-2-yl]propan-2-one](/img/structure/B2943507.png)
![5-[[3-(4,6-Dimethyl-2-methylsulfanylpyrimidin-5-yl)propanoylamino]methyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B2943510.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2943511.png)
![3-Amino-1-[2-(4-chlorophenyl)ethyl]thiourea](/img/structure/B2943512.png)
![2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2943513.png)
![4-[[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-1,3-oxazole](/img/structure/B2943516.png)